molecular formula C15H11FN2O2 B11963672 2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione

2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11963672
M. Wt: 270.26 g/mol
InChI Key: NDINCLFRQURSCO-UHFFFAOYSA-N
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Description

2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with 3-fluoroaniline, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar biological activities.

    N-substituted isoindole derivatives: These compounds share the isoindole core and exhibit comparable properties.

Uniqueness

2-[(3-fluoroanilino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the 3-fluoroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

2-[(3-fluoroanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H11FN2O2/c16-10-4-3-5-11(8-10)17-9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-8,17H,9H2

InChI Key

NDINCLFRQURSCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)F

Origin of Product

United States

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